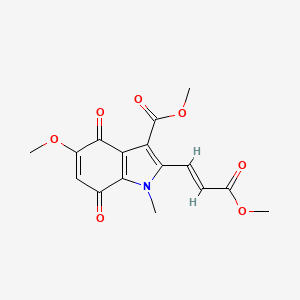
methyl (E)-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)-1-methyl-4,7-dioxo-4,7-dihydro-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (E)-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)-1-methyl-4,7-dioxo-4,7-dihydro-1H-indole-3-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)-1-methyl-4,7-dioxo-4,7-dihydro-1H-indole-3-carboxylate typically involves a multi-step process. One common method includes the condensation of appropriate starting materials followed by cyclization and esterification reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)-1-methyl-4,7-dioxo-4,7-dihydro-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while reduction may produce more reduced forms of the compound. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Methyl (E)-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)-1-methyl-4,7-dioxo-4,7-dihydro-1H-indole-3-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: It has potential therapeutic applications, such as in drug development and pharmacological studies.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl (E)-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)-1-methyl-4,7-dioxo-4,7-dihydro-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to methyl (E)-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)-1-methyl-4,7-dioxo-4,7-dihydro-1H-indole-3-carboxylate include:
- Methyl (E)-4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate
- Methyl (2E)-3-[3-benzyl-2-(3-methoxy-3-oxoprop-1-yn-1-yl)-2-(1-naphthyl)imidazolidin-1-yl]acrylate
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for diverse scientific research applications.
Properties
Molecular Formula |
C16H15NO7 |
|---|---|
Molecular Weight |
333.29 g/mol |
IUPAC Name |
methyl 5-methoxy-2-[(E)-3-methoxy-3-oxoprop-1-enyl]-1-methyl-4,7-dioxoindole-3-carboxylate |
InChI |
InChI=1S/C16H15NO7/c1-17-8(5-6-11(19)23-3)12(16(21)24-4)13-14(17)9(18)7-10(22-2)15(13)20/h5-7H,1-4H3/b6-5+ |
InChI Key |
FSGQCPBSYXOZGV-AATRIKPKSA-N |
Isomeric SMILES |
CN1C(=C(C2=C1C(=O)C=C(C2=O)OC)C(=O)OC)/C=C/C(=O)OC |
Canonical SMILES |
CN1C(=C(C2=C1C(=O)C=C(C2=O)OC)C(=O)OC)C=CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Iodo-5-oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B12950336.png)


![6,7-Dibromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12950358.png)






![Rel-tert-butyl (1R,3s,5S)-3-amino-1,5-dimethyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12950392.png)
![4-Methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B12950396.png)
![3-[[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]amino]-4-[[3,5-bis(trifluoromethyl)phenyl]methylamino]cyclobut-3-ene-1,2-dione](/img/structure/B12950405.png)
![4-{[5-(1H-Imidazol-1-yl)pentyl]sulfanyl}aniline](/img/structure/B12950407.png)
